N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1060203-40-8
VCID: VC11921119
InChI: InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24)
SMILES: COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide

CAS No.: 1060203-40-8

Cat. No.: VC11921119

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide - 1060203-40-8

Specification

CAS No. 1060203-40-8
Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24)
Standard InChI Key KYCSNGHACAZDFV-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Canonical SMILES COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2

Introduction

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a novel organic compound with potential applications in medicinal chemistry. This compound combines structural features such as an indole ring, a cyclopropanecarbonyl group, and a methoxyphenoxyacetamide moiety. These components suggest potential biological activity, particularly in enzyme inhibition and therapeutic applications.

Synthesis

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide involves multi-step organic reactions. Key steps include:

  • Formation of the Cyclopropanecarbonyl Group:

    • Reacting cyclopropanecarbonyl chloride with an indole derivative under basic conditions.

  • Attachment of the Methoxyphenoxyacetamide Moiety:

    • Coupling reactions using acetamide derivatives and phenolic compounds.

  • Optimization Conditions:

    • Reaction temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts are critical for yield and purity.

Enzyme Inhibition

The indole core and amide functionality are common in small molecule inhibitors that target enzymes like:

  • Enhancer of Zeste Homolog 2 (EZH2): Implicated in histone methylation and gene regulation, particularly in cancers.

Antitumor Potential

Compounds with similar structures have demonstrated:

  • Cytotoxic activity against cancer cell lines.

  • Ability to modulate epigenetic markers (e.g., H3K27me3).

Applications in Medicinal Chemistry

This compound's pharmacological potential lies in:

  • Epigenetic Modulation:

    • Targeting histone-modifying enzymes for cancer treatment.

  • Drug Development:

    • Serving as a lead compound for further optimization to enhance potency and selectivity.

Challenges

  • Lack of comprehensive experimental data on pharmacokinetics and toxicity.

Research Opportunities

Future studies should focus on:

  • In Vitro Evaluation:

    • Assessing enzyme inhibition profiles and cytotoxicity against tumor cell lines.

  • In Vivo Studies:

    • Testing efficacy in animal models to evaluate therapeutic potential.

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